Azide-PEG3-C1-Ala

Overview

Description

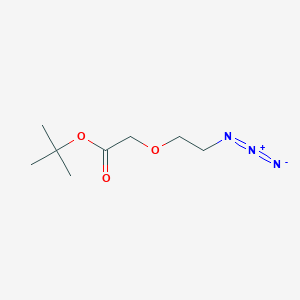

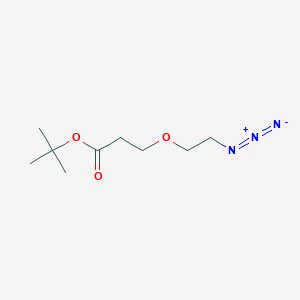

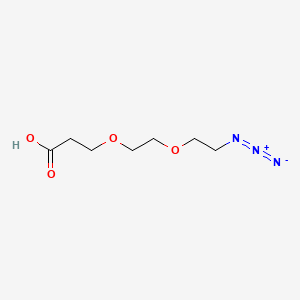

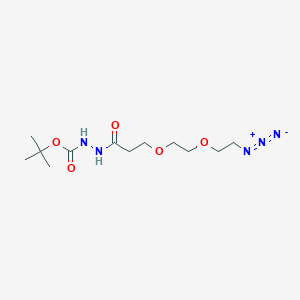

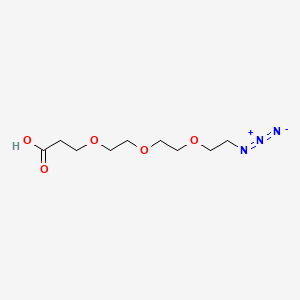

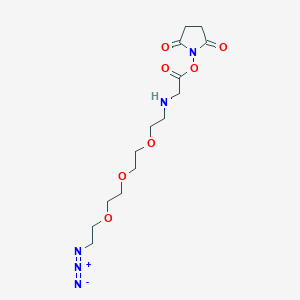

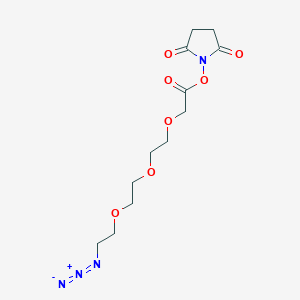

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group .

Synthesis Analysis

Azide-PEG3-C1-Ala can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

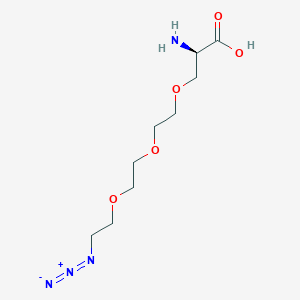

The molecular weight of Azide-PEG3-C1-Ala is 262.26 and its formula is C9H18N4O5 . The SMILES representation is NC@HC(O)=O .Physical And Chemical Properties Analysis

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . More specific physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis of PROTACs

PROTACs (Proteolysis Targeting Chimeras): are molecules designed to target proteins for degradation. Azide-PEG3-C1-Ala serves as a PEG-based PROTAC linker , essential for the synthesis of PROTACs . It facilitates the connection between the ligand for an E3 ubiquitin ligase and the ligand for the target protein, exploiting the ubiquitin-proteasome system to selectively degrade target proteins .

Click Chemistry Reagent

As a click chemistry reagent , Azide-PEG3-C1-Ala contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is pivotal for creating a variety of bioconjugates in a reliable and efficient manner.

Bioorthogonal Labeling

Azide-PEG3-C1-Ala is used in bioorthogonal labeling , where it helps in the functionalization of RNA and DNA by click chemistry . This application is crucial for studying nucleic acid functions and tracking their interactions within biological systems.

PEGylation of Proteins and Nanoparticles

The azide group in Azide-PEG3-C1-Ala affects the PEGylation process of proteins, nanoparticles, and nanostructured surfaces . PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, which can improve their stability and solubility.

Melting Behavior Analysis

Researchers use Azide-PEG3-C1-Ala to study the melting behavior of azide-terminated PEGs . The presence of azide end groups can induce defect formation in the crystal lattice, affecting the melting temperature and crystallinity, which is particularly important for solid-state applications.

Synthesis of Azide-Modified Nucleosides

Azide-PEG3-C1-Ala is involved in the synthesis of azide-modified nucleosides , which are building blocks for the functionalization of RNA and DNA . These modified nucleosides are then incorporated into oligonucleotides and cellular RNAs for various studies.

Mechanism of Action

Target of Action

Azide-PEG3-C1-Ala is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

Azide-PEG3-C1-Ala operates through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The compound plays a significant role in the ubiquitin-proteasome system . This system is a complex network of enzymes that tag proteins with ubiquitin, a small protein that signals the proteasome to degrade the tagged proteins . By selectively degrading target proteins, Azide-PEG3-C1-Ala can influence various biochemical pathways within the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the protac molecules .

Result of Action

The primary result of Azide-PEG3-C1-Ala’s action is the selective degradation of target proteins . This degradation can lead to various molecular and cellular effects, depending on the specific function of the degraded protein .

Action Environment

The action, efficacy, and stability of Azide-PEG3-C1-Ala can be influenced by various environmental factors. These may include the presence of copper ions for the CuAAc reaction, the availability of target proteins, and the efficiency of the ubiquitin-proteasome system . .

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O5/c10-8(9(14)15)7-18-6-5-17-4-3-16-2-1-12-13-11/h8H,1-7,10H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNVZMHTTIZOKQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOC[C@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)